2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which makes it a promising candidate for cancer treatment and other therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization reactions . For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that are further cyclized to form the desired pyridopyrimidine structure .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with kinase enzymes. The compound binds to the ATP-binding pocket of kinases, inhibiting their activity. This inhibition can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one
Uniqueness
2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for kinase enzymes. This uniqueness makes it a valuable compound for developing targeted therapies .
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H12N4O/c1-3-14-8(15)5-4-7-6(2)12-10(11)13-9(7)14/h4-5H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
GYIRYQBREBFQOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=CC2=C(N=C(N=C21)N)C |
Origin of Product |
United States |
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